molecular formula C15H16Cl2N2O4 B6182260 3-ethyl 5-methyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate CAS No. 874141-82-9

3-ethyl 5-methyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B6182260
CAS No.: 874141-82-9
M. Wt: 359.2 g/mol
InChI Key: RQRDOFDRJLETQM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-dicarboxylate family, characterized by a dihydro-pyrazole core substituted with ester groups (3-ethyl and 5-methyl carboxylates) and a 2,4-dichlorophenyl moiety at the N1 position. The dihydro-pyrazole ring introduces partial saturation, which may influence conformational flexibility and intermolecular interactions.

For example, diethyl 1H-pyrazole-3,5-dicarboxylate derivatives are often prepared using NaH in DMF as a base, followed by alkylation or aryl substitution (e.g., as seen in ) .

Properties

CAS No.

874141-82-9

Molecular Formula

C15H16Cl2N2O4

Molecular Weight

359.2 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C15H16Cl2N2O4/c1-4-23-13(20)11-8-15(2,14(21)22-3)19(18-11)12-6-5-9(16)7-10(12)17/h5-7H,4,8H2,1-3H3

InChI Key

RQRDOFDRJLETQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl

Purity

95

Origin of Product

United States

Biological Activity

The compound 3-ethyl 5-methyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative that has garnered attention in various biological studies due to its potential therapeutic properties. This article focuses on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17Cl2N2O4C_{18}H_{17}Cl_2N_2O_4, with a molecular weight of approximately 382.23 g/mol. The structure features a pyrazole ring substituted with an ethyl and a methyl group, as well as a dichlorophenyl moiety. The presence of multiple functional groups contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of related pyrazole compounds revealed that they possess good efficacy against various bacterial strains. Specifically, compounds with similar structural features showed effectiveness against both Gram-positive and Gram-negative bacteria .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that certain pyrazole derivatives can scavenge free radicals effectively. For instance, the DPPH radical scavenging assay showed that these compounds could reduce oxidative damage in cellular models, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored in various contexts. Compounds similar to the target molecule have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with inflammation and infection.
  • Free Radical Scavenging : Its structure allows it to interact with free radicals, thereby neutralizing them and preventing cellular damage.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, influencing various signaling pathways related to pain and inflammation.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A recent study published in MDPI evaluated a series of pyrazole-benzofuran hybrids against Mycobacterium tuberculosis (Mtb) and found promising results regarding their inhibitory effects on MurB enzyme activity . The study highlighted the importance of substituents on the phenyl ring in enhancing bioactivity.
  • Antioxidant Properties : In another study assessing antioxidant activity through various assays (DPPH, reducing power), compounds structurally related to the target molecule demonstrated significant free radical scavenging ability . This suggests potential applications in preventing oxidative damage in cells.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantSignificant DPPH radical scavenging ability
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to 3-ethyl 5-methyl pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity
Studies have demonstrated that certain pyrazole derivatives possess antimicrobial properties against various pathogens. The presence of the dichlorophenyl group enhances the compound's efficacy against bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Applications

1. Pesticide Development
The structure of 3-ethyl 5-methyl pyrazole derivatives suggests potential use as agricultural pesticides. The compound can be modified to enhance its effectiveness against specific pests while ensuring minimal environmental impact . Research into similar compounds has shown promising results in controlling pest populations without harming beneficial insects.

2. Plant Growth Regulators
There is ongoing research into the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant hormone activity, potentially leading to increased crop yields and improved resistance to environmental stressors .

Material Science Applications

1. Synthesis of Functional Polymers
The unique chemical structure of 3-ethyl 5-methyl pyrazole allows it to be integrated into polymer matrices, enhancing the properties of materials used in coatings and adhesives. Such modifications can lead to materials with improved thermal stability and mechanical strength .

2. Development of Sensors
Due to its electronic properties, this compound can be utilized in the design of chemical sensors for detecting environmental pollutants. Its ability to undergo redox reactions makes it suitable for applications in electrochemical sensors.

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including the target compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the dichlorophenyl group significantly enhanced anticancer activity compared to unmodified compounds.

Case Study 2: Agricultural Efficacy
A field trial conducted by agricultural scientists tested the efficacy of a pyrazole-based pesticide derived from 3-ethyl 5-methyl pyrazole against common agricultural pests. The results showed a significant reduction in pest populations and an increase in crop yield compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs from the literature:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 2,4-Dichlorophenyl (N1), Ethyl (C3), Methyl (C5) Dichlorophenyl, Dihydro-pyrazole, Esters C₁₈H₁₈Cl₂N₂O₄ ~397.25
4-Ethyl 3-Methyl 5-(4-Nitrophenyl)-1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylate 4-Nitrophenyl (C5), Trifluoromethylphenyl (N1) Nitro, Trifluoromethyl, Esters C₂₁H₁₆N₃O₆F₃ 487.37
Diethyl 1-(2-(1-(N,N-Dimethylsulfamoyl)-1H-imidazol-5-yl)ethyl)-1H-pyrazole-3,5-dicarboxylate Imidazole-sulfamoyl (N1) Sulfamoyl, Imidazole, Esters C₂₀H₂₄N₄O₆S 448.49
3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Dimethoxyphenyl (C3), Fluorophenyl (C5) Methoxy, Fluoro, Dihydro-pyrazole C₂₄H₂₁FN₂O₂ 396.44

Impact of Substituents on Properties

  • Electron-Withdrawing Groups: The 2,4-dichlorophenyl group in the target compound enhances electrophilicity and may improve stability under oxidative conditions compared to analogs with electron-donating groups (e.g., methoxy in ).
  • Hydrophobic Interactions :
    Dichlorophenyl and trifluoromethyl substituents (target compound and ) contribute to lipophilicity, which is critical for membrane permeability in bioactive molecules. In contrast, sulfamoyl and imidazole groups in introduce hydrogen-bonding capacity, improving solubility in polar solvents.

  • Fully aromatic pyrazoles (e.g., ) exhibit rigid planar structures, favoring π-π stacking in crystal lattices .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-ethyl 5-methyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via cyclocondensation of α,β-diketones with hydrazine derivatives, followed by esterification. For example, refluxing ethanol with hydrazine hydrate under controlled pH (e.g., acidic conditions) promotes dihydropyrazole ring formation . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time (typically 2–4 hours) to minimize byproducts like dehydrated pyrazoles . Purity is assessed via HPLC or TLC, with recrystallization from ethanol-DMF mixtures (1:1) to remove unreacted intermediates .

Q. How is the structural elucidation of this compound performed, particularly to confirm the stereochemistry of the 4,5-dihydropyrazole ring and substituent positions?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For instance, XRD analysis of analogous dihydropyrazoles reveals planarity of the five-membered ring and substituent alignment (e.g., phenyl groups at ~14.7° angles) . Hydrogen bonding (N–H⋯O, O–H⋯N) and torsion angles are critical for validating spatial arrangements . Complementary techniques include NMR (e.g., 1^1H and 13^{13}C) to confirm methyl/ethyl ester positions and IR spectroscopy for carbonyl stretching frequencies (~1700 cm1^{-1}) .

Q. What preliminary biological screening approaches are recommended to evaluate its anticonvulsant or CNS activity, given structural similarities to known pyrazole-based therapeutics?

  • Methodology : In vitro assays (e.g., GABAA_A receptor binding) and in vivo models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) are prioritized. The 2,4-dichlorophenyl moiety enhances lipophilicity and blood-brain barrier penetration, mimicking analogs like mefenpyr-diethyl . Dose-response curves (0.1–100 mg/kg) and toxicity profiling (LD50_{50}) are essential for establishing therapeutic indices .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity to biological targets?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites, critical for understanding hydrolysis or oxidation stability . Molecular docking (AutoDock Vina) simulates interactions with targets like cannabinoid receptors (CB1/CB2), leveraging the 2,4-dichlorophenyl group’s hydrophobic interactions . Free energy perturbation (FEP) refines binding affinity predictions, addressing discrepancies between in silico and in vivo data .

Q. What experimental strategies resolve contradictions in pharmacokinetic data, such as unexpected metabolic instability despite ester group protection?

  • Methodology : Use isotope-labeled analogs (e.g., 13^{13}C-methyl) in microsomal stability assays to track metabolic pathways (e.g., esterase-mediated hydrolysis) . LC-MS/MS identifies metabolites, while co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) clarifies enzymatic contributions . Adjusting substituents (e.g., replacing ethyl with tert-butyl esters) can enhance metabolic stability, guided by QSAR models .

Q. How does the 2,4-dichlorophenyl substituent influence the compound’s electronic environment and intermolecular interactions in solid-state formulations?

  • Methodology : X-ray photoelectron spectroscopy (XPS) quantifies electron-withdrawing effects of chlorine atoms on the pyrazole ring’s charge distribution . Hirshfeld surface analysis of XRD data maps intermolecular contacts (e.g., Cl⋯H, C=O⋯H), which affect crystallinity and solubility . Differential scanning calorimetry (DSC) correlates substituent effects with melting points and polymorph stability .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical predictions and experimental results in hydrogen bonding networks?

  • Methodology : Re-evaluate XRD data with restraints on H-atom positions (e.g., riding model approximations) to refine hydrogen bond geometries . Compare with neutron diffraction studies (where feasible) for higher precision. Computational tools (e.g., Mercury CSD) simulate packing diagrams to identify overlooked weak interactions (e.g., van der Waals forces) .

Q. What steps validate conflicting bioactivity data across cell lines or animal models?

  • Methodology : Standardize assay conditions (e.g., serum-free media, controlled oxygen tension) to minimize variability . Replicate studies with orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging for ion channel activity). Meta-analysis of structure-activity relationships (SAR) across analogs identifies confounding substituent effects (e.g., methyl vs. trifluoromethyl groups) .

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